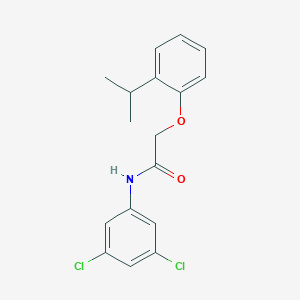
N-(3,5-dichlorophenyl)-2-(2-isopropylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-2-(2-isopropylphenoxy)acetamide, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It was first synthesized in 1966 and has since become one of the most widely used NSAIDs in the world.
作用机制
Diclofenac works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever. By inhibiting COX, diclofenac reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
Diclofenac has both biochemical and physiological effects. Biochemically, it inhibits the production of prostaglandins, as mentioned above. Physiologically, it reduces inflammation, pain, and fever. It also has an effect on platelet aggregation, which can lead to an increased risk of bleeding.
实验室实验的优点和局限性
Diclofenac has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, it also has some limitations. It can be toxic to certain cell types, and its effects can be influenced by other drugs or compounds.
未来方向
There are several future directions for research on diclofenac. One area of interest is its potential use in cancer treatment. Another area of interest is its effects on the immune system, particularly in the context of autoimmune diseases. Additionally, there is ongoing research into the development of new N-(3,5-dichlorophenyl)-2-(2-isopropylphenoxy)acetamides with improved safety and efficacy profiles.
合成方法
Diclofenac is synthesized through a multi-step process that involves the reaction of 2-(2-isopropylphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,5-dichloroaniline to form the final product, diclofenac. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is used to treat a variety of conditions, including arthritis, menstrual cramps, and postoperative pain. Diclofenac has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
分子式 |
C17H17Cl2NO2 |
|---|---|
分子量 |
338.2 g/mol |
IUPAC 名称 |
N-(3,5-dichlorophenyl)-2-(2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-11(2)15-5-3-4-6-16(15)22-10-17(21)20-14-8-12(18)7-13(19)9-14/h3-9,11H,10H2,1-2H3,(H,20,21) |
InChI 键 |
UBOGGQLGAAFCJH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
规范 SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285046.png)
![5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285049.png)
![7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285053.png)
![7-(3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285054.png)
![7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285055.png)
![7-[3-(benzyloxy)phenyl]-2-(2-chlorophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285058.png)
![Methyl 2-[(4-{[(4-tert-butylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285059.png)
![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)

![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)
![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)